Ammonium hexachloroosmate(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

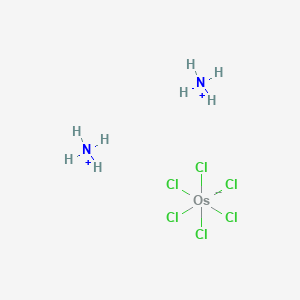

Ammonium hexachloroosmate(IV) is an inorganic compound with the formula (NH4)2OsCl6This compound is a dark red to almost black crystalline solid that is soluble in water and some organic solvents . It is primarily used as a chemical intermediate in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium hexachloroosmate(IV) can be synthesized by reacting osmium tetroxide (OsO4) with ammonium chloride (NH4Cl) in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ammonium hexachloroosmate(IV) involves the use of high-purity osmium tetroxide and ammonium chloride. The reaction is carried out in large reactors with precise temperature and pH control to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ammonium hexachloroosmate(IV) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).

Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other ligands in an inert atmosphere

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) compounds, while reduction can produce osmium(II) compounds .

Scientific Research Applications

Ammonium hexachloroosmate(IV) (CAS: 12125-08-5) is a thermally stable osmium source that is highly insoluble . It is typically available as a powder . It has a molecular formula of H8Cl6N2Os and a molecular weight of 439.02 .

Applications in Scientific Research

Ammonium hexachloroosmate(IV) is used in various applications, including:

- Preparation of osmium standards Ammonium hexachloroosmate(IV) is a primary compound in the commercial preparation of osmium standards .

- ** изучения динамики остаточных напряжений в меди при нагревании (Measurement of the dynamics of residual stresses in copper during heating)** It is applied in understanding stress dynamics in metals during heating processes, such as the formation of Palladium-Osmium bimetallic nanoalloys .

- Electrochemical DNA Hybridization Sensor Used in biosensor technology, specifically in the preparation of Os(bpy)2Cl2 by mixing bipyridine with ammonium hexachloroosmate in ethylene glycol .

- Glass, optic, and ceramic applications It is suitable for glass, optic, and ceramic applications .

Stability of Osmium(IV) Hexachloride Stock Solutions

The stability of osmium(IV) hexachloride stock solutions can be affected by acid concentration and temperature . Solutions with low acid concentrations (>1%) at room temperature (25 °C) rapidly decompose, leading to a decrease in osmium concentration due to the volatilization of OsO4 . Stabilizing the solutions in 1.0–1.5% hydrochloric acid (HCl) and refrigerating below 10 °C can extend the shelf life to up to 48–72 hours .

Thermal Decomposition

Ammonium hexachloroosmate has been studied regarding its thermal decomposition in different atmospheres .

Properties

Ammonium hexachloroosmate(IV) has the following properties :

- Purity: ≥99.99% (metals basis) with Os ≥ 42.8%

- Physical Form: Powder

- Density: 2.9

- Melting Point: 170°C (sublimates)

Mechanism of Action

The mechanism of action of ammonium hexachloroosmate(IV) involves its ability to undergo redox reactions and ligand substitution. These reactions allow it to interact with various molecular targets and pathways, leading to its effects in different applications. For example, in catalytic processes, it can facilitate the activation and transformation of substrates through its redox properties .

Comparison with Similar Compounds

Similar Compounds

Ammonium hexachloroiridate(IV): (NH4)2IrCl6

Ammonium hexachlororuthenate(IV): (NH4)2RuCl6

Ammonium hexachloroplatinate(IV): (NH4)2PtCl6

Uniqueness

Ammonium hexachloroosmate(IV) is unique due to its specific redox properties and reactivity, which make it suitable for specialized applications in catalysis and material science. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity under certain conditions .

Biological Activity

Ammonium hexachloroosmate(IV), with the chemical formula (NH4)2OsCl6, is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article reviews its synthesis, physical properties, biological activities, and relevant research findings.

Synthesis and Properties

Ammonium hexachloroosmate(IV) can be synthesized by reducing osmium(VIII) oxide using iron dichloride in an acidic environment with ammonium ions. The reaction can be summarized as follows:

The compound forms dark red crystals and is characterized by a melting point of approximately 170°C with a density of 2.9 g/cm³. It is poorly soluble in cold water but exhibits solubility in alcohols .

Anticancer Properties

Recent studies have highlighted the anticancer potential of osmium complexes, including ammonium hexachloroosmate(IV). Research indicates that osmium(II) complexes can effectively target mitochondria in cancer cells, such as HeLa and U2OS cell lines. These complexes demonstrated significant cellular uptake and low toxicity, with an LD50 greater than 100 μM, suggesting a promising therapeutic window for anticancer applications .

The biological activity of ammonium hexachloroosmate(IV) is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate singlet oxygen, which can induce oxidative stress in cancer cells, leading to apoptosis.

- Mitochondrial Targeting : Its ability to localize within mitochondria enhances its efficacy against cancer cells by disrupting mitochondrial functions.

- Electrochemical Properties : The electrochemical behavior of osmium compounds allows them to function as sensors for glucose and other metabolites in biological systems, which could be leveraged for monitoring cellular viability and toxicity .

Study on Cellular Uptake and Toxicity

A study conducted on the cellular uptake of osmium complexes demonstrated that ammonium hexachloroosmate(IV) could enter cancer cells effectively. The researchers used luminescence microscopy to visualize the uptake at concentrations as low as 1 μM. Long-term toxicity assays indicated minimal adverse effects on cell viability at higher concentrations .

Electrochemical Applications

Another investigation focused on the use of ammonium hexachloroosmate(IV) in developing electrochemical sensors for monitoring glucose levels. This study found that the compound could facilitate electron transfer processes essential for accurate glucose measurement, showcasing its utility beyond traditional pharmaceutical applications .

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study on Anticancer Activity | HeLa and U2OS Cell Lines | Low toxicity (LD50 > 100 μM), effective mitochondrial targeting |

| Electrochemical Sensor Development | Glucose Monitoring | High sensitivity and selectivity for biological analytes |

Q & A

Q. Basic: What are the critical safety protocols for handling ammonium hexachloroosmate(IV) in laboratory settings?

Answer:

Ammonium hexachloroosmate(IV) requires stringent safety measures due to its irritant properties and potential toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI/EN-compliant safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust, as the compound may release hazardous decomposition products (e.g., HCl, NH₃) under heat or light .

- Storage: Keep in sealed containers in dry, cool areas away from oxidizers to prevent reactivity .

- Spill Management: Clean spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. Basic: How is ammonium hexachloroosmate(IV) synthesized, and what methods validate its purity?

Answer:

The compound is typically synthesized via chlorination of osmium metal or oxide in HCl, followed by ammonium chloride addition. Purity validation methods include:

- Potentiometric Titration: Quantifies osmium content by redox titration, though cross-calibration with independent standards (e.g., chloroplatinate) is recommended to address reagent standardization biases .

- X-ray Crystallography: Confirms structural integrity and absence of impurities (e.g., OsO₂·2H₂O precipitates) .

- Spectrophotometry: Monitors UV-Vis absorption peaks (e.g., 290 nm for OsCl₆²⁻) to detect decomposition products .

Q. Advanced: How does HCl concentration influence the stability of ammonium hexachloroosmate(IV) in calibration standards, and what optimizes shelf life?

Answer:

Stability in HCl matrices is critical for its use in ICP-OES/ICP-MS standards. Key findings:

- Optimal HCl Range: 7–15% (v/v) HCl minimizes OsO₄ volatilization and OsO₂·2H₂O precipitation. Lower concentrations (<5%) accelerate decomposition, while >20% increases corrosiveness .

- Decomposition Kinetics: First-order decay models predict shelf life. For example, at 25°C, 15% HCl solutions show <2% degradation over 6 months, whereas 7% HCl degrades by ~5% .

- Storage Recommendations: Protect from light, use amber glassware, and store at 4°C to reduce thermal/photo degradation .

Q. Advanced: What are the primary sources of error when using ammonium hexachloroosmate(IV) as a calibration standard, and how are they resolved?

Answer:

Common errors and mitigation strategies include:

- Volatilization Losses: OsO₄ formation during sample digestion skews quantification. Mitigation: Use closed-vessel microwave digestion with HNO₃/HCl mixtures to suppress oxidation .

- Matrix Effects: High chloride concentrations in samples cause signal suppression in ICP-MS. Internal standardization with Ir or Re corrects for matrix interference .

- Standard Instability: Cross-validate with alternative standards (e.g., Cs₂[OsO₂(CN)₄]) to confirm accuracy .

Q. Advanced: How can researchers reconcile discrepancies in osmium recovery rates from ammonium hexachloroosmate(IV)-based standards?

Answer:

Discrepancies arise from:

- Impurity Variability: Trace O/C in osmium metal precursors can introduce biases. Pre-treatment with H₂ at 140°C for 24h reduces impurities .

- Calibration Drift: Regular recalibration using gravimetrically prepared standards (e.g., NIST-certified solutions) ensures consistency .

- Analytical Technique Limitations: Compare results across methods (e.g., ICP-MS vs. neutron activation analysis) to identify systematic errors .

Q. Basic: What are the key physicochemical properties of ammonium hexachloroosmate(IV) relevant to experimental design?

Answer:

Critical properties include:

- Physical State: Red-brown crystalline powder, density 2.93 g/cm³, melting point ~170°C (with decomposition) .

- Solubility: Highly soluble in water and HCl, forming stable OsCl₆²⁻ complexes .

- Reactivity: Incompatible with strong oxidizers (e.g., KMnO₄), producing toxic gases (Cl₂, NH₃) .

Q. Advanced: What computational models predict the decomposition kinetics of ammonium hexachloroosmate(IV) in solution?

Answer:

Mathematical frameworks include:

- First-Order Kinetics: Models decay as ln(C/C0)=−kt, where k depends on HCl concentration and temperature .

- Arrhenius Equation: Estimates activation energy (Ea) for thermal degradation. For 15% HCl, Ea≈45kJ/mol, indicating moderate thermal sensitivity .

- Monte Carlo Simulations: Assess uncertainty in shelf-life predictions due to variable storage conditions .

Q. Basic: How should waste containing ammonium hexachloroosmate(IV) be managed under regulatory guidelines?

Answer:

Properties

Molecular Formula |

Cl6H8N2Os |

|---|---|

Molecular Weight |

439.0 g/mol |

IUPAC Name |

diazanium;hexachloroosmium(2-) |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.